molecular formula C62H98O8 B1182249 2,6-Dichloro-4-nitro-benzoic acid compd. with 4-methylpyridine CAS No. 156465-27-9

2,6-Dichloro-4-nitro-benzoic acid compd. with 4-methylpyridine

Cat. No.: B1182249
CAS No.: 156465-27-9
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Description

2,6-Dichloro-4-nitro-benzoic acid compd. with 4-methylpyridine is a chemical compound known for its unique properties and applications in various fields. This compound is characterized by the presence of two chlorine atoms and a nitro group attached to a benzoic acid moiety, which is complexed with 4-methylpyridine. It is used in research and industrial applications due to its specific chemical reactivity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Dichloro-4-nitro-benzoic acid compd. with 4-methylpyridine typically involves the nitration of 2,6-dichlorobenzoic acid followed by complexation with 4-methylpyridine. The nitration process requires the use of mixed acid (a combination of nitric acid and sulfuric acid) under controlled temperature conditions to ensure the selective introduction of the nitro group at the 4-position .

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using continuous flow reactors to maintain consistent reaction conditions and high yield. The process involves the use of high-purity reagents and stringent quality control measures to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

2,6-Dichloro-4-nitro-benzoic acid compd. with 4-methylpyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted by other nucleophiles under appropriate conditions.

    Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the methyl group of 4-methylpyridine.

Common Reagents and Conditions

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Reduction: Hydrogen gas with a palladium catalyst.

    Oxidation: Potassium permanganate or other strong oxidizing agents.

Major Products

    Substitution: Derivatives with different functional groups replacing the chlorine atoms.

    Reduction: 2,6-Dichloro-4-amino-benzoic acid compd. with 4-methylpyridine.

    Oxidation: Oxidized derivatives of 4-methylpyridine.

Scientific Research Applications

2,6-Dichloro-4-nitro-benzoic acid compd. with 4-methylpyridine is utilized in various scientific research applications:

    Chemistry: As a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: In studies involving enzyme inhibition and as a model compound for studying biochemical pathways.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of 2,6-Dichloro-4-nitro-benzoic acid compd. with 4-methylpyridine involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the chlorine atoms can undergo substitution reactions, making the compound versatile in its reactivity. The 4-methylpyridine moiety can interact with various enzymes and proteins, influencing their activity and function.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorobenzoic acid: Similar in structure but lacks the nitro group, leading to different reactivity and applications.

    2,6-Dichloro-4-nitrophenol: Contains a phenol group instead of a benzoic acid moiety, resulting in different chemical properties and uses.

Uniqueness

2,6-Dichloro-4-nitro-benzoic acid compd. with 4-methylpyridine is unique due to the combination of its functional groups, which confer specific reactivity patterns and applications. The presence of both chlorine and nitro groups, along with the 4-methylpyridine, makes it a valuable compound in various fields of research and industry.

Properties

CAS No.

156465-27-9

Molecular Formula

C62H98O8

Molecular Weight

0

Synonyms

2,6-Dichloro-4-nitro-benzoic acid compd. with 4-methylpyridine

Origin of Product

United States

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